molecular formula C8H8Br2O B12849810 2,3-Dibromo-5-methylanisole

2,3-Dibromo-5-methylanisole

Cat. No.: B12849810
M. Wt: 279.96 g/mol
InChI Key: LCEMSDUPUAMSDJ-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-methylanisole: is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of two bromine atoms and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-5-methylanisole typically involves the bromination of 5-methylanisole. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-5-methylanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Substitution: Formation of various substituted anisoles.

    Oxidation: Formation of 2,3-dibromo-5-methylbenzaldehyde or 2,3-dibromo-5-methylbenzoic acid.

    Reduction: Formation of 5-methylanisole.

Scientific Research Applications

2,3-Dibromo-5-methylanisole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-5-methylanisole involves its interaction with various molecular targets The bromine atoms and methoxy group play a crucial role in its reactivity and interactions

Comparison with Similar Compounds

    2,3-Dibromoanisole: Similar structure but lacks the methyl group.

    2,3-Dibromo-4-methylanisole: Similar structure with a different position of the methyl group.

    2,4-Dibromo-5-methylanisole: Similar structure with different positions of the bromine atoms.

Uniqueness: 2,3-Dibromo-5-methylanisole is unique due to the specific positions of the bromine atoms and the methoxy group, which influence its chemical reactivity and potential applications. The presence of the methyl group at the 5-position further distinguishes it from other brominated anisoles.

Properties

Molecular Formula

C8H8Br2O

Molecular Weight

279.96 g/mol

IUPAC Name

1,2-dibromo-3-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8Br2O/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3

InChI Key

LCEMSDUPUAMSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)Br)OC

Origin of Product

United States

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